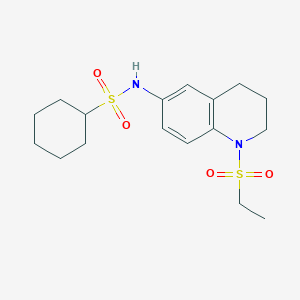![molecular formula C21H14FN5S2 B2926995 4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole CAS No. 1207057-61-1](/img/structure/B2926995.png)
4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It has been studied for its potential as a kinase inhibitor, specifically targeting the c-MET receptor tyrosine kinase . This receptor plays a critical role in human oncogenesis and tumor progression .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The crystal structure of a similar compound in complex with the C-MET kinase domain has been determined using X-ray diffraction .Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Properties
- A study reported the synthesis of a new class of triazole-thiones, highlighting their significant analgesic and anti-inflammatory activities. Compounds with a fluoro or chloride on the phenyl ring demonstrated promising results with negligible gastrointestinal toxicity and low lipid peroxidation levels, indicating their potential as analgesic and anti-inflammatory agents (Aytaç et al., 2009).
Antimicrobial and Antibacterial Activities
- Novel 1,2,4-triazolo[4,3-b]tetrazines and triazolotriazines were synthesized, showing high antibacterial and antifungal activities. These compounds were more effective than commercial antibiotics against various bacterial strains, making them potential candidates for antimicrobial applications (El-Reedy & Soliman, 2020).
- Another study synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, suggesting their use in developing antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
- Fluorinated triazolo-thiadiazoles were synthesized and tested against various cancerous cell lines. Certain compounds displayed moderate to good antiproliferative potency, indicating their potential in anticancer drug development (Chowrasia et al., 2017).
- A study focused on the synthesis of triazolothiadiazines carrying a 2,4-dichloro-5-fluorophenyl moiety, which exhibited notable in vitro antitumor activity against a range of cancer cell lines, demonstrating their potential as anticancer agents (Bhat et al., 2009).
Antioxidant Properties
- In a study, two triazolo-thiadiazoles were investigated for their in vitro antioxidant properties. These compounds exhibited potent antioxidant activity, suggesting their potential therapeutic applications in conditions where oxidative stress is a factor (Sunil et al., 2010).
Cardiovascular Agent Potential
- The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems revealed compounds with promising coronary vasodilating and antihypertensive activities. These findings suggest their potential use as cardiovascular agents (Sato et al., 1980).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5S2/c22-16-8-6-14(7-9-16)20-25-24-18-10-11-19(26-27(18)20)28-12-17-13-29-21(23-17)15-4-2-1-3-5-15/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKCMJWIPWKEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine](/img/structure/B2926913.png)
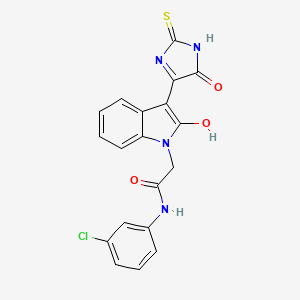
![trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B2926917.png)
![3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one](/img/structure/B2926919.png)
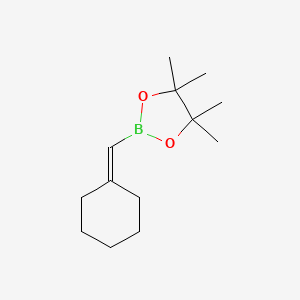
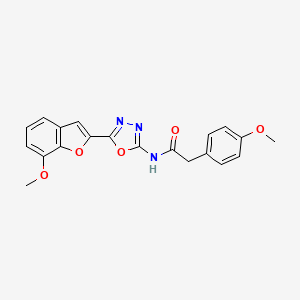


![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)
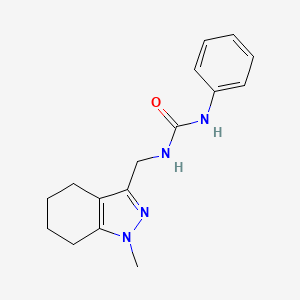
![N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide](/img/structure/B2926929.png)
![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)
